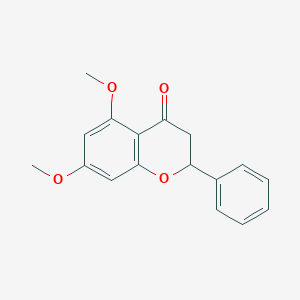

5,7-Dimethoxyflavanone

概要

説明

. この化合物は、ピノセムブリンの誘導体であり、ピノセムブリンは、顕著な薬理学的性質を持つ、よく知られたフラボノイドです。ジメチルピノセムブリンは、その潜在的な治療用途と、精油中の存在により注目を集めています。

作用機序

ジメチルピノセムブリンの作用機序は、さまざまな分子標的や経路との相互作用を含みます。

抗酸化活性: 活性酸素種をスカベンジし、酸化ストレスを軽減します。

抗炎症作用: 炎症性サイトカインの産生を阻害し、炎症経路を調節します。

生化学分析

Biochemical Properties

5,7-Dimethoxyflavone interacts with several biomolecules, playing a significant role in biochemical reactions. It stimulates the phosphatidylinositol 3-kinase-Akt pathway, consequently activating the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1-70-kDa ribosomal protein S6 kinase pathway for protein synthesis . It also reduces the mRNA expression of E3 ubiquitin ligase- and autophagy-lysosomal-related genes involved in proteolysis via the phosphorylation of Forkhead box O3 .

Cellular Effects

5,7-Dimethoxyflavone has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It upregulates peroxisome proliferator-activated receptor-gamma coactivator 1 alpha, nuclear respiratory factor 1, and mitochondrial transcription factor A along with the increase of relative mitochondrial DNA content .

Molecular Mechanism

The molecular mechanism of 5,7-Dimethoxyflavanone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits cytochrome P450 (CYP) 3As and is also a potent Breast Cancer Resistance Protein (BCRP) inhibitor .

Dosage Effects in Animal Models

In animal models, the effects of 5,7-Dimethoxyflavone vary with different dosages . Eighteen-month-old mice were orally administered 5,7-Dimethoxyflavone at the dose of 25 mg·kg −1 ·day −1 or 50 mg·kg −1 ·day −1 for 8 weeks . The study showed that 5,7-Dimethoxyflavone not only stimulated grip strength and exercise endurance but also increased muscle mass and volume .

Metabolic Pathways

It is known to interact with enzymes such as cytochrome P450 (CYP) 3As .

準備方法

合成経路と反応条件

ジメチルピノセムブリンは、いくつかの化学経路を通じて合成することができます。一般的な方法の1つは、ピノセムブリンのメチル化です。 このプロセスには通常、硫酸ジメチルまたはヨウ化メチルなどのメチル化剤を、炭酸カリウムなどの塩基の存在下で使用することが含まれます . この反応は、フラバノン構造の5位と7位のヒドロキシル基の完全なメチル化を確実にするために、還流条件下で行われます。

工業生産方法

ジメチルピノセムブリンの工業生産には、通常、天然資源からのピノセムブリンの抽出とそれに続く化学的メチル化が含まれます。抽出プロセスには、エタノールまたはメタノールなどの溶媒を使用した溶媒抽出技術が含まれます。 抽出されたピノセムブリンは、その後、制御された条件下でメチル化されて、大量のジメチルピノセムブリンを生成します .

化学反応の分析

反応の種類

ジメチルピノセムブリンは、以下を含むさまざまな化学反応を起こします。

酸化: 対応するフラボンを形成するために酸化することができます。

還元: 還元反応は、それをジヒドロフラバノンに変換することができます。

置換: 求電子置換反応は、フラバノン構造にさまざまな官能基を導入することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、典型的な還元剤です。

置換: ハロゲン(塩素、臭素)やニトロ化剤(硝酸)などの試薬は、酸性または塩基性条件下で使用されます。

形成された主な生成物

酸化: ジメチルクリシンなどのフラボンの形成。

還元: ジヒドロフラバノンの形成。

置換: ハロゲン化またはニトロ化されたフラバノンの形成。

科学研究アプリケーション

化学: 他のフラボノイドや関連化合物の合成における前駆体として使用されます。

生物学: 抗酸化作用と抗炎症作用について研究されています。

医学: 神経保護効果と神経変性疾患の治療における潜在的な使用について調査されています.

産業: その生物活性のために、医薬品や栄養補助食品の製剤に使用されています。

科学的研究の応用

Chemistry: Used as a precursor in the synthesis of other flavonoids and related compounds.

Biology: Studied for its antioxidant and anti-inflammatory properties.

Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals due to its bioactive properties.

類似化合物との比較

ジメチルピノセムブリンは、以下のような他のフラバノンと構造的に似ています。

ピノセムブリン: 類似の薬理学的性質を持つ、非メチル化された親化合物。

ピノストロビン: 異なる位置にヒドロキシル基とメトキシ基を持つ、モノメトキシ化フラバノン。

アルピネチン: 異なる置換パターンを持つ、別のモノメトキシ化フラバノン.

ジメチルピノセムブリンは、その2つのメトキシ基により独特であり、非メチル化された対応物と比較して、安定性とバイオアベイラビリティを高めています .

生物活性

5,7-Dimethoxyflavanone (DMF) is a naturally occurring flavonoid predominantly found in plants such as Kaempferia parviflora. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antidiabetic, antioxidant, and potential anticancer effects. This article provides a comprehensive overview of the biological activities of DMF based on recent research findings.

1. Anti-Inflammatory Activity

Research indicates that DMF exhibits significant anti-inflammatory properties. In a study using a rat model, DMF demonstrated effects comparable to aspirin in reducing paw edema, indicating its potential as an anti-inflammatory agent. Specifically, it interfered with leukocyte migration and inhibited prostaglandin biosynthesis, which are crucial pathways in the inflammatory response. Additionally, DMF lowered rectal temperature in rats, further supporting its anti-inflammatory profile .

2. Antidiabetic Effects

DMF has shown promising results in managing diabetes. In streptozotocin-induced diabetic rats, oral administration of DMF significantly reduced blood glucose levels and improved various metabolic parameters such as insulin and total protein content. The compound also increased non-enzymatic antioxidants like glutathione and vitamins C and E, highlighting its potential to combat oxidative stress associated with diabetes. The results indicated that DMF at a dose of 100 mg/kg led to a 64% reduction in plasma glucose levels compared to diabetic controls .

Table 1: Effects of DMF on Diabetic Rats

| Parameter | Control Group | Diabetic Group | DMF (50 mg/kg) | DMF (100 mg/kg) |

|---|---|---|---|---|

| Fasting Blood Glucose (mmol/L) | 3.88 ± 0.23 | 22.01 ± 1.98 | 10.42 ± 1.56 | 7.92 ± 1.23 |

| Insulin (µU/mL) | 12.5 ± 2.0 | 6.5 ± 1.5 | 8.0 ± 1.2 | 10.0 ± 1.5 |

| Total Protein (g/dL) | 8.5 ± 0.5 | 5.7 ± 0.4 | 7.0 ± 0.3 | 8.3 ± 0.4 |

3. Antioxidant Properties

The antioxidant activity of DMF has been documented through its ability to enhance the levels of various antioxidants in biological systems. In diabetic rats, treatment with DMF resulted in significant increases in glutathione (GSH), vitamin C, and vitamin E levels compared to controls . This suggests that DMF may help mitigate oxidative damage associated with chronic diseases.

4. Effects on Sarcopenia

Recent studies have explored the role of DMF in combating sarcopenia—a condition characterized by loss of muscle mass and strength due to aging. In aged mice treated with DMF for eight weeks, improvements were observed in grip strength and muscle volume, attributed to the activation of key signaling pathways involved in protein synthesis and mitochondrial biogenesis .

Table 2: Effects of DMF on Muscle Parameters in Aged Mice

| Parameter | Control Group | DMF (25 mg/kg) | DMF (50 mg/kg) |

|---|---|---|---|

| Grip Strength (kg) | 4.5 ± 0.5 | 5.2 ± 0.6 | 6.1 ± 0.7 |

| Muscle Mass (g) | 15 ± 2 | 18 ± 2 | 20 ± 2 |

特性

IUPAC Name |

5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-9,14H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFBOKYTDSDNHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908493 | |

| Record name | 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036-72-2 | |

| Record name | 5,7-Dimethoxyflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1036-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavanone, 5,7-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001036722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 5,7-Dimethoxyflavanone has shown a diverse range of biological activities in in vitro studies, including:

- Antibacterial activity: It displayed activity against various bacteria, including Bacillus subtilis [, ], Escherichia coli [], and Staphylococcus aureus [].

- Antifungal activity: It showed significant activity against Aspergillus niger and Aspergillus flavus [].

- Antimutagenic activity: It suppressed umu gene expression of SOS response in Salmonella typhimurium TA1535/pSK1002 against the mutagen furylfuramide and also suppressed 2-amino-3,4-dimethylimidazo-[4,5-f]quinolone (MeIQ) and UV irradiation-induced SOS response [].

- Antioxidant activity: It exhibited strong antioxidant activities in DPPH radical scavenging assays [, ].

- Cytotoxicity: While showing less potency than other compounds from the same plant, it exhibited some cytotoxic activity against the A2780 human ovarian cancer cell line [].

ANone: this compound is a flavanone, a class of flavonoids. Its structural characteristics are:

- Spectroscopic data: The structure is elucidated using various spectral analyses including UV-Vis, FTIR, NMR (1H and 13C), and Mass Spectrometry [, , , ].

A: The methylation pattern in this compound, specifically the presence of methoxy groups at positions 5 and 7, is crucial for its biological activity. Studies have shown that methylation of flavonoids can significantly impact their properties, including their antioxidant, anti-inflammatory, and anticancer activities [, ]. The exact influence of the methylation pattern in this compound on its various biological activities requires further investigation.

ANone: this compound has been isolated from various plant sources, including:

- Abrus precatorius (root and leaf extracts) [, ]

- Piper caninum (stems) [, ]

- Polygonum persicaria []

- Polygonum limbatum (leaves) []

- Sozuku []

- Eucalyptus species (foliar glands) []

- Viscum album (twigs and leaves) []

- Piper methysticum (roots) [, ]

- Bauhinia variegata (bark) []

- Etlingera elatior (seeds) []

- Alpinia pricei (rhizomes) [, ]

- Oroxylum indicum (root bark) []

ANone: The diverse biological activities of this compound make it a promising candidate for drug discovery, particularly in the following areas:

- Antimicrobial agents: Its antibacterial and antifungal properties could be explored for developing new treatments for infectious diseases [, ].

- Anticancer agents: While its cytotoxic activity might be less potent compared to other compounds, further research on its mechanisms and potential synergistic effects could contribute to the development of novel cancer therapies [].

- Anti-inflammatory and antioxidant agents: Its antioxidant and potential anti-inflammatory properties could be further investigated for developing treatments for inflammatory and oxidative stress-related diseases [, ].

ANone: Several research avenues can be pursued to further understand and exploit the therapeutic potential of this compound:

- Mechanism of action: Detailed studies are needed to unravel the precise molecular mechanisms underlying its diverse biological activities [, ].

- In vivo studies: Further in vivo experiments are crucial to validate the in vitro findings, determine its efficacy in animal models, and assess its safety profile [, , ].

- Structure-activity relationship (SAR): Investigating the SAR by synthesizing and evaluating analogs of this compound could help identify structural features critical for its activity and potentially lead to the development of more potent and selective derivatives [, ].

- Formulation and delivery: Developing suitable formulations and delivery systems could enhance its bioavailability and therapeutic efficacy [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。